2-Hydrazinyl-3-(p-tolyl)pyrazine
Description
2-Hydrazinyl-3-(p-tolyl)pyrazine is a pyrazine derivative characterized by a hydrazinyl (-NH-NH2) substituent at position 2 and a p-tolyl (4-methylphenyl) group at position 2. Pyrazines, as heteroaromatic 1,4-diazines, are renowned for their versatility in medicinal chemistry, materials science, and flavor chemistry due to their electronic properties and capacity for diverse intermolecular interactions . This compound’s unique substituents confer distinct physicochemical and biological properties, making it a subject of interest in drug discovery and chemical synthesis.
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
[3-(4-methylphenyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)10-11(15-12)14-7-6-13-10/h2-7H,12H2,1H3,(H,14,15) |
InChI Key |
QFKQXYXZYKBHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CN=C2NN |
Origin of Product |
United States |
Preparation Methods
- Specific synthetic routes for this compound involve organic chemistry reactions.
- Unfortunately, detailed procedures for its synthesis are not readily available in the literature. it likely involves hydrazine-based reactions with appropriate precursors.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type, but hydrazine derivatives and other nitrogen-containing compounds are likely involved.
- Major products formed from these reactions would vary based on the reaction conditions.
2-Hydrazinyl-3-(p-tolyl)pyrazine: may undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- Despite its relative rarity, this compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring potential therapeutic effects.
Industry: Perhaps as a precursor in materials science or catalysis.
Mechanism of Action
- The exact mechanism by which 2-Hydrazinyl-3-(p-tolyl)pyrazine exerts its effects remains elusive due to limited information.
- Molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Pyrazine Derivatives
Pharmacological Activity Comparisons
Antimycobacterial Activity
- Compound 35 ((E)-N'-[(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene]-pyrazine-2-carbohydrazide): Shares a p-tolyl group and pyrazine core with 2-Hydrazinyl-3-(p-tolyl)pyrazine. Exhibited superior antitubercular activity (MIC = 1.56 mg mL⁻¹) compared to pyrazinamide (MIC = 3.12 mg mL⁻¹), attributed to its carbohydrazide side chain enhancing target binding .
- Pyrazinamide : A first-line antitubercular drug with a simpler pyrazine-2-carboxamide structure. Lacks the hydrazinyl and p-tolyl substituents, resulting in lower potency against resistant strains .
Table 1: Antimycobacterial Activity of Pyrazine Derivatives
| Compound | Structure Highlights | MIC (mg mL⁻¹) | Target Interaction |
|---|---|---|---|
| 2-Hydrazinyl-3-(p-tolyl)pyrazine | Hydrazinyl, p-tolyl | Not reported | Hypothesized binding to PS enzyme |
| Compound 35 | Carbohydrazide, p-tolyl | 1.56 | Favorable docking with PS enzyme |
| Pyrazinamide | Carboxamide | 3.12 | Disrupts membrane energetics |
Antimicrobial and Aroma-Activity Relationships
Structural and Electronic Comparisons
Substituent Effects on Binding Interactions
Table 2: Binding Interactions of Pyrazine Derivatives
| Compound | Key Substituents | Dominant Interactions |
|---|---|---|
| 2-Hydrazinyl-3-(p-tolyl)pyrazine | Hydrazinyl, p-tolyl | H-bond (N-H), π-stacking (p-tolyl) |
| 2,5-Dimethylpyrazine | Methyl groups | Weak H-bond (N), hydrophobic interactions |
| Quinoxaline | Benzene-fused pyrazine | π-π stacking, n→π* transitions |
Electronic Properties in Materials Science
- Fused-Ring Pyrazines (e.g., acene-type pyrazines with 16 fused rings): Exhibit n-type semiconductor behavior with LUMO levels down to -3.78 eV, influenced by extended conjugation .
- 2-Hydrazinyl-3-(p-tolyl)pyrazine : The electron-donating hydrazinyl group may raise LUMO levels compared to electron-withdrawing substituents (e.g., trifluoromethylphenyl in fused-ring derivatives), reducing electron affinity for organic electronics .
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